MMP-3 Inhibitor I

Description

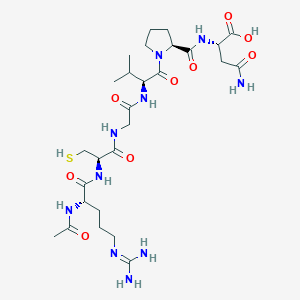

Properties

Molecular Formula |

C27H46N10O9S |

|---|---|

Molecular Weight |

686.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C27H46N10O9S/c1-13(2)21(25(44)37-9-5-7-18(37)24(43)34-16(26(45)46)10-19(28)39)36-20(40)11-32-22(41)17(12-47)35-23(42)15(33-14(3)38)6-4-8-31-27(29)30/h13,15-18,21,47H,4-12H2,1-3H3,(H2,28,39)(H,32,41)(H,33,38)(H,34,43)(H,35,42)(H,36,40)(H,45,46)(H4,29,30,31)/t15-,16-,17-,18-,21-/m0/s1 |

InChI Key |

ZXUWPKKFLLKPSR-SOADLSRISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Molecular Mechanisms of Matrix Metalloproteinase 3 Activity and Regulation

Structural Organization of Matrix Metalloproteinase-3 (MMP-3)

The structure of MMP-3 is modular, consisting of several distinct domains that collectively govern its function, activation, and interaction with other molecules. These domains include the catalytic domain, the pro-domain, and the hemopexin-like domain.

Catalytic Domain and Zinc Coordination

The catalytic domain is the functional core of MMP-3, responsible for its proteolytic activity. This highly conserved domain contains a catalytic zinc ion (Zn²⁺) that is essential for enzymatic function. nih.govnih.gov The coordination of this zinc ion is critical for catalysis and is maintained by three histidine residues within the consensus sequence HEXXHXXGXXH. nih.govresearchgate.net A water molecule, activated by a glutamate (B1630785) residue within the catalytic motif, acts as the nucleophile for cleaving peptide bonds. nih.gov

In addition to the catalytic zinc ion, the catalytic domain also binds a second, structural zinc ion and several calcium ions. nih.gov The structural zinc ion does not directly participate in catalysis but plays a crucial role in maintaining the secondary and tertiary structure of the enzyme, which in turn influences the coordination of the catalytic zinc. nih.gov The presence of these metal ions is vital for the stability and proper folding of the catalytic domain. nih.gov

Pro-domain and Cysteine Switch Mechanism of Activation

MMP-3 is synthesized as an inactive zymogen, or pro-MMP-3, which requires activation to become proteolytically competent. nih.gov This latency is maintained by the pro-domain, a region of approximately 80 amino acids at the N-terminus. nih.gov A key feature of the pro-domain is a conserved cysteine residue within the consensus sequence PRCXXPD. nih.gov

The mechanism of MMP-3 latency and activation is governed by the "cysteine switch" mechanism. nih.govresearchgate.netnih.govpnas.org In the inactive state, the thiol group of the conserved cysteine residue in the pro-domain coordinates with the catalytic zinc ion in the active site. nih.govresearchgate.net This interaction blocks the access of substrates to the active site and prevents the binding of a water molecule necessary for catalysis, thereby keeping the enzyme inactive. researchgate.net

Activation of pro-MMP-3 involves the disruption of this cysteine-zinc interaction. nih.govresearchgate.net This can be achieved through proteolytic cleavage of the pro-domain by other proteases or through conformational changes induced by chemical agents or allosteric interactions. nih.govresearchgate.net Once the cysteine is displaced, the catalytic site becomes accessible, and the enzyme can then undergo autolytic cleavage to fully remove the pro-domain and achieve a stable, active form. researchgate.net

Hemopexin-like Domain and its Role

Located at the C-terminus of MMP-3 is the hemopexin-like domain, which is structurally similar to the plasma protein hemopexin. nih.govwikipedia.org This domain is connected to the catalytic domain by a flexible hinge region. nih.gov The hemopexin-like domain is not directly involved in catalysis but plays a crucial role in substrate recognition and binding, thereby influencing the enzyme's substrate specificity. nih.gov

Furthermore, the hemopexin domain mediates interactions with other proteins, including tissue inhibitors of metalloproteinases (TIMPs). wikipedia.org Research has also revealed that this domain can have functions independent of the enzyme's proteolytic activity. For instance, the hemopexin domain of MMP-3 has been shown to be involved in mammary epithelial invasion and morphogenesis through its interaction with extracellular heat-shock protein 90β (HSP90β). nih.govresearchgate.net This highlights the multifaceted role of the hemopexin-like domain in cellular processes beyond simple substrate degradation.

Endogenous Regulation of Matrix Metalloproteinase-3 Activity

The potent proteolytic activity of MMP-3 necessitates tight regulation to prevent excessive degradation of the extracellular matrix. This control is primarily achieved through the action of endogenous inhibitors.

Tissue Inhibitors of Metalloproteinases (TIMPs) and Stoichiometric Inhibition

The primary endogenous inhibitors of MMPs, including MMP-3, are the Tissue Inhibitors of Metalloproteinases (TIMPs). nih.govnih.gov There are four known TIMPs in vertebrates (TIMP-1, TIMP-2, TIMP-3, and TIMP-4). nih.govaatbio.com These proteins bind to the active form of MMPs in a tight, non-covalent 1:1 stoichiometric complex, effectively blocking their catalytic activity. nih.govaatbio.com

TIMP-1 is known to inhibit MMP-3. researchgate.net The N-terminal domain of the TIMP molecule is primarily responsible for inserting into the active site cleft of the MMP and chelating the catalytic zinc ion, thus inhibiting the enzyme. jci.org While all TIMPs can inhibit most MMPs, there are some differences in their specificity. nih.gov TIMP-3, for example, has a broad inhibitory spectrum and is unique in that it is tightly bound to the extracellular matrix. nih.govmdpi.com

| Inhibitor | Binding Stoichiometry | Primary Interaction Site |

|---|---|---|

| TIMP-1 | 1:1 | Active site cleft of MMP-3 |

| TIMP-2 | 1:1 | Active site cleft of MMP-3 |

| TIMP-3 | 1:1 | Active site cleft of MMP-3 |

| TIMP-4 | 1:1 | Active site cleft of MMP-3 |

Transcriptional and Post-Translational Regulation of Matrix Metalloproteinase-3 Expression

The expression of Matrix Metalloproteinase-3 (MMP-3) is a tightly controlled process, regulated at multiple levels to ensure its activity is spatially and temporally appropriate. nih.gov Dysregulation of MMP-3 expression is implicated in a variety of pathological conditions, particularly those with an inflammatory component. nih.gov The primary control of MMP-3 synthesis occurs at the level of gene transcription, although post-transcriptional mechanisms, including mRNA stability and microRNA interference, also play crucial roles. nih.govresearchgate.net This regulation is orchestrated by a complex network of signaling molecules, transcription factors, and non-coding RNAs that respond to extracellular stimuli such as growth factors, cell-cell interactions, and, most notably, inflammatory cytokines. nih.govmdpi.com

Inflammatory Cytokine Pathways

Inflammatory cytokines are potent inducers of MMP-3 gene expression and are central to its upregulation in inflammatory diseases. mdpi.com Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are considered predominant regulators of MMP-3. nih.govfrontiersin.org These cytokines, often found at elevated levels in pathological tissues, trigger intracellular signaling cascades that converge on the MMP-3 promoter to initiate transcription. nih.govfrontiersin.org

For instance, both TNF-α and IL-1β have been shown to promote the synthesis and secretion of MMP-3. frontiersin.org TNF-α can bind to its receptors (TNFRI and TNFRII), initiating signaling pathways, including the NF-κB and MAPK pathways, which are critical for MMP-3 gene activation. nih.govfrontiersin.org Similarly, IL-1β stimulates MMP-3 production, and this induction can be mediated through distinct branches of the MAP kinase signaling pathways. nih.gov Studies have shown that IL-1β-induced MMP-3 expression is significantly attenuated by the inhibition of MEK and JNK, but not p38 MAP kinase. nih.gov Another cytokine, Interleukin-12 (IL-12), has also been shown to increase the expression of MMP-3 through the activation of canonical NF-κB signaling. nih.gov The coordinated action of these cytokines creates a microenvironment that sustains high levels of MMP-3, contributing to the tissue degradation characteristic of chronic inflammatory conditions. nih.govmdpi.com

Conversely, other cytokines can have downregulatory effects. Anti-inflammatory cytokines like Interleukin-10 can suppress the production of pro-inflammatory mediators, which in turn can lead to reduced MMP-3 expression. mdpi.commdpi.com This highlights the delicate balance of the cytokine network in controlling MMP-3 levels.

| Cytokine | Effect on MMP-3 Expression | Key Signaling Pathways Involved |

| TNF-α | Upregulation | NF-κB, MAPK (JNK, p38) |

| IL-1β | Upregulation | MAPK (ERK1/2, JNK), PI3K/Akt, NF-κB |

| IL-12 | Upregulation | NF-κB |

| IL-6 | Upregulation | STAT3 |

| IL-10 | Downregulation (indirect) | Inhibition of pro-inflammatory cytokines |

| TGF-β1 | Downregulation | Opposes IL-1β-induced expression |

Intracellular Signaling Pathways

The signals initiated by inflammatory cytokines are transmitted within the cell by several key intracellular signaling pathways that ultimately regulate the activity of transcription factors controlling MMP-3 gene expression. The most prominent of these are the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. nih.govfrontiersin.org

The MAPK pathway , which includes cascades like ERK1/2, JNK, and p38, is heavily involved in MMP-3 regulation. nih.gov For example, the cytokine CX3CL1 increases MMP-3 levels by activating the c-Raf, MEK, and ERK signaling cascade. frontiersin.org Inhibition of the MAPK kinases MEK1/MEK2 has been shown to strongly decrease IL-1β-induced MMP-3 expression. researchgate.net

The PI3K/Akt pathway can exert both positive and negative regulatory effects on MMP-3 expression. nih.govfrontiersin.org Certain compounds have been shown to reduce the upregulation of MMP-3 by inhibiting the IL-1β-induced activation of the PI3K/Akt signaling pathway. nih.govfrontiersin.org Conversely, other studies suggest that activation of Akt can lead to decreased expression of MMP-3. nih.gov This pathway often cross-talks with other signaling cascades, adding another layer of complexity to MMP-3 regulation. tandfonline.com

The NF-κB pathway is a critical hub for inflammatory signaling that leads to MMP-3 production. oup.com Inflammatory stimuli activate NF-κB, which is required for the cytokine-mediated upregulation of MMP-3. nih.govoup.com While the human MMP-3 promoter may lack a canonical NF-κB binding site, NF-κB can regulate MMP-3 expression indirectly through interactions with other transcription factors, such as AP-1, or via unidentified NF-κB elements. oup.comnih.gov The transcription factor AP-1 (Activator Protein-1) itself plays a crucial role, as its binding sites are present in the promoter region of many MMP genes, including MMP-3. nih.gov The interplay between NF-κB and AP-1 is essential for the robust induction of MMP-3 in response to inflammatory signals. nih.govoup.com

| Signaling Pathway | Key Activators | Effect on MMP-3 Transcription | Key Transcription Factors |

| MAPK (ERK, JNK, p38) | TNF-α, IL-1β, Growth Factors | Upregulation | AP-1 (c-Jun, p-ATF2) |

| PI3K/Akt | IL-1β, Growth Factors | Both Upregulation and Downregulation | NF-κB |

| NF-κB | TNF-α, IL-1β, IL-12, LPS | Upregulation | NF-κB (p50/p65) |

MicroRNA-Mediated Regulation

In addition to transcriptional control, MMP-3 expression is regulated post-transcriptionally by microRNAs (miRNAs). nih.govfrontiersin.org MiRNAs are small, non-coding RNA molecules that typically bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. frontiersin.orgmdpi.comoup.com A growing body of evidence has identified several miRNAs that directly or indirectly target MMP-3, often playing a protective role by downregulating its expression in various pathological contexts. nih.govnih.gov

For example, miR-93 has been identified as a direct regulator of MMP-3. nih.gov It binds to a complementary site in the 3'UTR of MMP-3 mRNA, leading to a significant reduction in MMP-3 expression. nih.gov In human degenerative nucleus pulposus tissues, miR-93 levels were found to be downregulated, while MMP-3 was upregulated, suggesting an inverse correlation and a role for miR-93 in preventing extracellular matrix degradation by targeting MMP-3. nih.gov

Similarly, miR-152 has been shown to attenuate MMP-3 protein expression by directly binding to its transcript, thereby decreasing the invasive potential of glioma cells. nih.gov Other miRNAs, such as miR-145 , can indirectly regulate MMP-3 by targeting upstream signaling components. For instance, miR-145 negatively regulates TNF-α-mediated JNK and p38 activation, which in turn leads to reduced MMP-3 transcription. nih.govfrontiersin.org In the context of rheumatoid arthritis, an upregulation of miR-155 has been suggested as a protective factor by attenuating the expression of MMP-3. frontiersin.org

This miRNA-mediated regulation adds a critical layer of post-transcriptional control, fine-tuning MMP-3 levels and highlighting potential therapeutic avenues for diseases characterized by excessive MMP-3 activity. frontiersin.orgnih.gov

| MicroRNA | Mechanism of Action | Effect on MMP-3 | Disease Context |

| miR-93 | Direct binding to MMP-3 3'UTR | Downregulation | Intervertebral Disc Degeneration |

| miR-152 | Direct binding to MMP-3 3'UTR | Downregulation | Glioma |

| miR-145 | Indirect, targets upstream MAPK signaling (MKK4) | Downregulation | Osteoarthritis |

| miR-155 | Indirect | Downregulation | Rheumatoid Arthritis |

| miR-27a | Indirect, targets IL-17 pathway | Upregulation (via downregulation of miR-27a) | Rheumatoid Arthritis |

| miR-203 | Indirect | Upregulation (via downregulation of miR-203) | Rheumatoid Arthritis |

Molecular Interactions and Structural Basis of Matrix Metalloproteinase 3 Inhibitor I Action

Elucidation of Inhibitor Binding Modes within the Matrix Metalloproteinase-3 Catalytic Domain

The inhibitory action of MMP-3 Inhibitor I is centered within the catalytic domain of the enzyme, which houses the active site. nih.gov X-ray crystallography and other structural studies have provided detailed insights into how this inhibitor binds and inactivates the enzyme. The binding is characterized by a series of specific interactions with key components of the catalytic domain.

A crucial feature of the catalytic domain of MMPs is the presence of a zinc ion (Zn²⁺) that is essential for their enzymatic activity. nih.govnih.gov MMP-3 inhibitors, including NNGH, are designed to interact with this catalytic zinc ion, effectively blocking the enzyme's function. patsnap.com The hydroxamate group of this compound acts as a strong chelating agent for the catalytic zinc ion. nih.gov This coordination is a primary mechanism of inhibition, as it prevents the zinc ion from participating in the hydrolysis of substrate peptide bonds. patsnap.comwikipedia.org The oxygen atoms of the hydroxamate moiety form strong coordinate bonds with the zinc ion, displacing the water molecule that is normally coordinated to the zinc and involved in catalysis. nih.gov

| Inhibitor Moiety | Interaction Type | Target in MMP-3 | Significance |

|---|---|---|---|

| Hydroxamate Group (-CONHOH) | Coordination/Chelation | Catalytic Zinc Ion (Zn²⁺) | Blocks the catalytic activity of the zinc ion, preventing substrate hydrolysis. |

Beyond the critical coordination with the zinc ion, the binding of this compound is further stabilized by interactions with various amino acid residues within the active site of MMP-3. nih.gov The active site of MMPs is a groove on the enzyme surface, and inhibitors are designed to fit within this groove and interact with its constituent residues. researchgate.net For instance, the p-methoxyphenylsulfonyl group of NNGH is accommodated in the S1' subsite, a hydrophobic pocket that contributes to substrate specificity. nih.gov The isobutyl group occupies the S1 subsite. These interactions are crucial for the inhibitor's potency and selectivity. nih.gov

| Inhibitor Group | Enzyme Residue | Interaction Details |

|---|---|---|

| Hydroxamate NH | Alanine (B10760859) (Ala) Carbonyl Oxygen | Stabilizes the inhibitor in the active site. |

| Hydroxamate Oxygen | Glutamate (B1630785) (Glu) Carboxylate Oxygen | Further anchors the hydroxamate group. |

| Sulfonyl Oxygen | Leucine (B10760876) (Leu) Backbone Nitrogen | Contributes to the binding energy. pnas.org |

Hydrophobic interactions are another key determinant of the binding affinity of this compound. scbt.com The various nonpolar groups of the inhibitor interact favorably with hydrophobic pockets and residues within the MMP-3 active site. The isobutyl group and the methoxyphenyl group of NNGH fit into the hydrophobic S1 and S1' pockets, respectively, displacing water molecules and contributing to the thermodynamic stability of the complex. nih.govmdpi.com These hydrophobic interactions are critical for achieving high inhibitory potency.

Conformational Changes Induced by Matrix Metalloproteinase-3 Inhibitor I Binding

The binding of an inhibitor to an enzyme can often induce conformational changes in the protein structure. In the case of this compound, its binding to the catalytic domain leads to subtle but significant structural rearrangements that favor an inactive state of the enzyme.

The interaction of this compound with the active site can stabilize a conformation of the enzyme that is less favorable for substrate binding and catalysis. mdpi.com By occupying the active site cleft, the inhibitor prevents the conformational changes that are necessary for the enzyme to accommodate its natural substrates. This "induced fit" mechanism ensures that the enzyme remains in a catalytically incompetent state. nih.gov The binding of the inhibitor can lock the enzyme in a specific conformation, thereby allosterically affecting regions distant from the active site and further contributing to the inhibition of its activity.

Allosteric Modulation of Enzyme Activity

Matrix metalloproteinase-3 (MMP-3) activity can be modulated through several mechanisms, including competitive, non-competitive, and allosteric inhibition. patsnap.com While many inhibitors, such as those containing a hydroxamate group like NNGH, act competitively by directly targeting the catalytic zinc ion in the active site, the concept of allosteric modulation represents an alternative strategy for regulating enzyme function. caymanchem.compatsnap.com

Allosteric modulators function by binding to a site on the enzyme distinct from the active site. patsnap.com This binding event induces a conformational change in the protein's three-dimensional structure, which in turn alters the shape and function of the active site, ultimately reducing the enzyme's catalytic efficiency. patsnap.com This mechanism offers the potential for achieving greater selectivity compared to active-site inhibitors, as allosteric sites are generally less conserved across the MMP family than the highly conserved catalytic domain. nih.gov

Several compounds have been identified that interact with allosteric sites on MMPs, leading to conformational changes that impede catalytic efficiency. scbt.com For example, the inhibitor Actinonin is noted for its ability to stabilize the inactive form of MMP-3 through an allosteric inhibition pathway, effectively modulating its proteolytic activity without directly competing for the active site. scbt.com Similarly, certain monoclonal antibodies have been developed that bind to exposed loops on MMP-14, resulting in allosteric inhibition of its catalytic function. nih.gov This approach highlights the potential for developing highly specific inhibitors by targeting unique surface epitopes away from the conserved active site.

Structural Biology Techniques for Complex Characterization

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a protein-inhibitor complex. It provides a static, high-resolution snapshot of how an inhibitor binds within the active site of its target enzyme. The evolution of X-ray crystallography has been instrumental in characterizing the active sites of various MMPs, which has guided the development of more selective inhibitors. mdpi.com

Studies on MMP-3 (stromelysin) and other closely related MMPs have revealed a conserved mode of binding for many inhibitors. For instance, the crystal structure of a 2,4,6-pyrimidine trione (B1666649) inhibitor co-crystallized with the catalytic domain of stromelysin, determined at 2.0 Å resolution, showed that the compound binds directly in the active site. nih.gov A key interaction involves the inhibitor ligating the catalytic zinc ion, a crucial feature for the enzymatic activity of all MMPs. nih.govresearchgate.net Furthermore, these inhibitors mimic the binding of natural substrates by forming critical hydrogen bonds with key residues in the active site, such as the backbone amide of Leu164 and Ala166. nih.gov

Crystallographic studies also provide invaluable information for structure-based drug design by revealing how specific chemical moieties on an inhibitor can be modified to interact with distinct sub-pockets of the active site, such as the S1' specificity pocket. nih.gov Comparing crystal structures of the same enzyme with different inhibitors, or the same inhibitor with different MMPs, can reveal subtle but important conformational differences. For example, analysis of the catalytic domain of MMP-12 with NNGH showed that different conformations of flexible loop regions can be "frozen" in different crystalline environments, underscoring that a single X-ray structure may not fully represent the enzyme's dynamic nature. pnas.org

Interactive Table: X-ray Crystallography Data for MMP-Inhibitor Complexes

| PDB ID | MMP Target | Inhibitor | Resolution (Å) | Key Findings |

| 1B8Y | MMP-3 | Pyrimidine trione | 2.0 | Inhibitor binds active site, ligates zinc, forms H-bonds with backbone. nih.gov |

| 1RMZ | MMP-12 | NNGH | 1.3 | Reveals detailed interactions in the active site, highlights conformational flexibility. pnas.org |

| 1Y93 | MMP-12 | Acetohydroxamic acid | 1.0 | Shows binding of a simple zinc-chelating fragment. pnas.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique to X-ray crystallography for characterizing protein-inhibitor complexes. Unlike crystallography, which provides a static picture of a molecule in a crystal lattice, NMR studies are performed in solution, offering insights into the structure, dynamics, and interactions under conditions that more closely resemble the physiological environment. pnas.orgbenthamdirect.com

NMR has been successfully used to determine the solution structure of the catalytic domain of MMP-3 in complex with NNGH (PDB ID: 2JNP). nih.govpdbj.org Such studies provide detailed structural characterization of the enzyme-inhibitor adduct, elucidating the fine details of the interactions between the inhibitor and the protein. nih.gov By comparing NMR solution structures with X-ray crystal structures, researchers can identify differences in protein loop conformations, highlighting the inherent flexibility of the enzyme in solution. pnas.org This dynamic behavior is crucial for substrate binding and can be a key factor in the design of selective inhibitors. pnas.orgnih.gov

Furthermore, NMR is uniquely suited for studying the backbone dynamics of the enzyme on various time scales upon inhibitor binding. nih.gov This information can reveal how an inhibitor might alter the conformational equilibria of the enzyme. pnas.org NMR is also the foundation of powerful fragment-based screening techniques like SAR by NMR. This strategy was applied to MMP-3, where a weakly binding zinc-chelating fragment (acetohydroxamic acid) was used as an anchor to screen for other small molecules that bind in adjacent subpockets. nih.gov Once identified, these fragments were chemically linked to create a potent, high-affinity inhibitor, demonstrating the utility of NMR in the discovery and optimization of novel MMP inhibitors. nih.gov

Computational Chemistry and Molecular Modeling Studies of Matrix Metalloproteinase-3 Inhibitor I

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). nih.gov For MMP-3, docking simulations are employed to place inhibitors like NNGH into the enzyme's active site in silico, predicting the binding pose and estimating the strength of the interaction, often expressed as a binding free energy. Programs like AutoDock and DOCK have been used to reliably predict the binding modes of MMP inhibitors. researchgate.net

In a typical docking study, the three-dimensional structure of MMP-3 is used as a rigid or semi-flexible target. The inhibitor is then computationally placed into the defined binding site in numerous possible conformations and orientations. A scoring function is used to rank these poses, with the lowest energy scores generally corresponding to the most stable predicted binding mode. nih.gov

Docking studies on MMP-3 inhibitors have successfully predicted key interactions. For example, a study docking the natural compound rutin (B1680289) into the MMP-3 active site predicted a binding energy of -8.83 kcal/mol and identified hydrogen bond interactions with key residues like Alanine and Histidine. These predictions consistently show that effective inhibitors place a zinc-binding group (ZBG), such as the hydroxamic acid in NNGH, in close proximity to chelate the catalytic Zn²⁺ ion. nih.govfrontiersin.org The remainder of the inhibitor molecule is positioned to make favorable hydrophobic and hydrogen-bonding contacts with the enzyme's specificity pockets. mdpi.com This computational screening allows for the rapid evaluation of large libraries of compounds to identify potential new inhibitors before undertaking costly and time-consuming chemical synthesis and biological testing. mdpi.com

Interactive Table: Molecular Docking Predictions for MMP-3 Inhibitors

| Inhibitor | Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Rutin | AutoDock 4.2 | -8.83 | ALA, HIS |

| Harmine | BIOVIA DiscoveryStudio™ | Not reported | Val163, His205, His211, Zn²⁺ nih.gov |

| Indigocarpan | AutoDock Vina | -8.2 (for MMP-9) | Not specified for MMP-3 nih.gov |

While molecular docking provides a static prediction of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the protein-inhibitor complex over time. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can reveal the stability of the docked pose, the flexibility of the protein, and the detailed energetic contributions to binding. plos.org

In the context of MMP-3, MD simulations are used to refine the poses obtained from docking and to assess the stability of the inhibitor within the active site. Key metrics analyzed during a simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A low and stable RMSD for the inhibitor and protein backbone over the simulation time (e.g., 50-100 nanoseconds) indicates that the complex is stable and the inhibitor remains securely bound in its predicted pose. frontiersin.orgresearchgate.net For instance, simulations of inhibitors bound to MMP-3 have shown stable RMSD values of less than 2 Å, confirming a stable binding state. researchgate.net

RMSF analysis highlights the flexibility of different parts of the protein, showing which residues move the most. frontiersin.org Simulations have revealed that the S1' pocket and surrounding loops are flexible, and this dynamic nature can be exploited to design selective inhibitors. nih.govnih.gov MD simulations also allow for the calculation of binding free energies using methods like MM/PBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. frontiersin.org These simulations provide crucial insights into the atomistic details of the binding mechanism, including the persistence of hydrogen bonds and the role of water molecules, which are essential for the rational design and optimization of potent and selective MMP-3 inhibitors. nih.govfrontiersin.org

Quantum Mechanical Calculations for Metal-Ligand Interactions

The interaction between this compound and the catalytic zinc ion within the active site of the enzyme is a critical determinant of its inhibitory potency. Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods provide a powerful lens through which to examine these metal-ligand interactions with high accuracy. These computational approaches are essential for elucidating the electronic structure, coordination geometry, and charge distribution of the enzyme's active site upon inhibitor binding.

A significant challenge in molecular modeling of metalloproteinases is the accurate representation of the zinc ion and its coordination sphere. nih.gov Classical molecular mechanics force fields often struggle to correctly describe the intricate electronic effects inherent in metal-ligand bonds. nih.gov QM/MM calculations address this limitation by treating the chemically reactive core of the system—the zinc ion, its coordinating amino acid residues (typically three histidines and a glutamate), and the inhibitor's zinc-binding group—with a high-level quantum mechanical method, while the remainder of the protein and solvent is described by a more computationally efficient molecular mechanics force field. nih.govwayne.edu

Studies on MMP inhibitors have demonstrated the utility of deriving quantum mechanical charges for the zinc ion and the coordinating atoms. nih.govresearchgate.net This approach allows for a more precise parameterization of the metal center, leading to a better understanding of the electrostatic contributions to the binding affinity. nih.govresearchgate.net The coordination geometry of the zinc ion is flexible and can influence the charge distribution, making a quantum mechanical treatment necessary to capture these nuances. nih.gov

QM/MM calculations have been instrumental in elucidating the reaction mechanisms of inhibitors within the MMP active site. For instance, in a study on an MMP-2 inhibitor, QM/MM simulations revealed the energetic favorability of the inhibitor's reaction pathway within the enzyme's active site. wayne.edu These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates, and providing insights into the kinetic and thermodynamic feasibility of the inhibitory mechanism. wayne.edu Such detailed mechanistic understanding is invaluable for the rational design of more effective and specific MMP inhibitors.

The application of these methods provides key insights into the electronic and structural requirements for potent inhibition. By accurately modeling the metal-ligand interactions, researchers can better predict the binding modes of novel inhibitors and understand the subtle electronic effects that govern their affinity and selectivity for MMP-3.

Free Energy Calculations

Free energy calculations are a cornerstone of computational chemistry for predicting the binding affinity of a ligand to its protein target. In the context of this compound, these calculations provide a quantitative estimate of the binding free energy (ΔG), which is directly related to the inhibitor's potency (e.g., its inhibition constant, Ki, or half-maximal inhibitory concentration, IC50). Several computational methods are employed to calculate the binding free energy, with Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) being among the most widely used. acs.org

These "end-point" methods calculate the binding free energy by taking snapshots from molecular dynamics (MD) simulations of the protein-ligand complex and computing the various energy components. acs.org The binding free energy is typically decomposed into several terms, as shown in the equation below:

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM represents the change in molecular mechanics energy in the gas phase, which includes both van der Waals and electrostatic interactions.

ΔGsolv is the change in solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA).

TΔS is the change in conformational entropy upon ligand binding, which can be estimated using methods like normal mode analysis.

MD simulations followed by MM/PBSA or MM/GBSA calculations have been successfully applied to study the binding of inhibitors to various MMPs. nih.gov For example, these methods have been used to elucidate the nature and strength of binding for alloxan-based inhibitors targeting MMP-2, revealing how subtle structural modifications can significantly impact binding affinity. nih.gov By analyzing the contributions of individual residues to the total binding free energy, these calculations can identify key "hot spots" in the binding site that are crucial for inhibitor recognition and affinity. nih.gov

The following table illustrates the typical energy components that are calculated in an MM/PBSA or MM/GBSA analysis of an inhibitor binding to an MMP. The values are hypothetical and for illustrative purposes only.

| Energy Component | Contribution to Binding Free Energy (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -45.0 |

| Electrostatic Energy (ΔEelec) | -20.0 |

| Polar Solvation Energy (ΔGpol) | +50.0 |

| Nonpolar Solvation Energy (ΔGnonpol) | -5.0 |

| Total Binding Free Energy (ΔGbind) | -20.0 |

Note: The total binding free energy is the sum of all components. A more negative value indicates stronger binding.

These calculations are invaluable for ranking different inhibitors in a series, guiding lead optimization, and providing a deeper understanding of the driving forces behind the molecular recognition process between MMP-3 and its inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijnrd.org For MMP-3 inhibitors, QSAR models are developed to predict the inhibitory potency of new or untested compounds, thereby streamlining the drug discovery process. nih.gov These models are built on the principle that the biological activity of a chemical is a function of its physicochemical properties and structural features. mdpi.com

A typical QSAR study involves several key steps:

Data Set Selection: A series of compounds with known inhibitory activities against MMP-3 is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful for studying MMP-3 inhibitors. nih.gov CoMFA generates 3D contour maps that visualize the regions in space where specific properties of the inhibitor molecules are predicted to enhance or diminish biological activity. nih.gov For instance, a CoMFA study on a series of piperazine-based MMP-3 inhibitors identified key steric and electrostatic requirements within the S1'-S2' binding pockets of the enzyme. nih.gov The resulting models can guide the design of new inhibitors by indicating where to add or remove certain chemical groups to improve potency.

The table below summarizes the key findings from a hypothetical CoMFA study on a series of MMP-3 inhibitors.

| Field Type | Favorable Region | Unfavorable Region | Interpretation for Drug Design |

| Steric | Green Contours | Yellow Contours | Favorable bulky groups in the S1' pocket; unfavorable bulky groups near the solvent-exposed region. |

| Electrostatic | Blue Contours | Red Contours | Favorable electropositive groups near a specific backbone carbonyl; favorable electronegative groups near a key lysine (B10760008) residue. |

The predictive ability of a QSAR model is often quantified by statistical parameters such as the cross-validated correlation coefficient (q² or r²cv) and the conventional correlation coefficient (r²). A study on piperazine-based MMP-3 inhibitors yielded a highly predictive CoMFA model with a cross-validated r² of 0.592 and a conventional r² of 0.989, demonstrating the robustness of the model in predicting the activity of new compounds. nih.gov

By leveraging QSAR, medicinal chemists can prioritize the synthesis of the most promising candidates, reducing the time and resources required for the development of novel and potent MMP-3 inhibitors. nih.govresearchgate.net

Pharmacological Characterization of Matrix Metalloproteinase 3 Inhibitor I

Enzyme Kinetic Studies of Matrix Metalloproteinase-3 Inhibitor I

Enzyme kinetic studies are crucial for understanding how an inhibitor interacts with its target enzyme, providing insights into its potency and mechanism of action. MMP-3 Inhibitor I has been characterized using various kinetic assays to determine its inhibitory constants and elucidate its mechanism of inhibition.

Determination of Inhibition Constants (IC50, Ki)

The potency of this compound is quantified by its inhibition constants, specifically the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and the dissociation constant of the enzyme-inhibitor complex, respectively.

This compound has demonstrated potent inhibition of MMP-3. Studies have reported IC50 values for MMP-3 inhibition typically in the low micromolar to nanomolar range, indicating significant potency vulcanchem.comsigmaaldrich.comnih.govoup.comd-nb.infonih.govresearchgate.netresearchgate.net. For instance, one study reported an IC50 of 5.0 µM for MMP-3 vulcanchem.com. Another investigation found that this compound effectively inhibited 50% or more of MMP-3 activity at concentrations ranging from 10 to 50 nM nih.gov. Ki values, when determined, further characterize the binding affinity, with lower Ki values signifying tighter binding and greater inhibitory potency sigmaaldrich.comsigmaaldrich.com.

Table 1: Representative Inhibition Constants for this compound

| Target Enzyme | Inhibition Constant | Value (µM) | Reference |

| MMP-3 | IC50 | 5.0 | vulcanchem.com |

| MMP-3 | IC50 | 10-50 | nih.gov |

| MMP-3 | IC50 | ~20 | oup.com |

| MMP-3 | IC50 | ~25 | researchgate.net |

| MMP-3 | IC50 | ~20 | aai.org |

| MMP-3 | IC50 | ~20 | nih.gov |

| MMP-3 | IC50 | ~20 | nih.gov |

| MMP-3 | IC50 | ~20 | researchgate.net |

Note: Values are representative and may vary based on assay conditions. Some sources list ranges or approximate values.

Analysis of Inhibition Mechanisms

The mechanism by which this compound exerts its inhibitory effect is primarily competitive, meaning it binds to the active site of MMP-3, thereby preventing the substrate from binding vulcanchem.com. This competitive inhibition is mediated by the inhibitor mimicking the substrate's cleavage site. Specifically, the cysteine residue within the inhibitor's sequence is thought to interact with the catalytic zinc ion present in the MMP-3 active site, displacing the water molecule essential for the enzyme's hydrolytic activity vulcanchem.com. This interaction effectively blocks the enzyme's catalytic function. The inhibitor's design is tailored to complement MMP-3's substrate-binding cleft, contributing to its specific mode of action vulcanchem.com.

Selectivity Profiling Against Other Matrix Metalloproteinases (MMPs)

A critical aspect of developing effective MMP inhibitors is achieving selectivity for the target MMP over other related enzymes within the MMP family. This is crucial to minimize off-target effects and potential adverse events associated with broad-spectrum inhibition. This compound has been evaluated for its selectivity against a panel of other MMPs.

Cross-Inhibition Assays with Related MMPs

Cross-inhibition assays are performed to assess the inhibitory activity of a compound against a range of MMP isoforms. Data indicate that this compound exhibits a degree of selectivity for MMP-3 over several other MMPs.

Studies have shown that this compound is significantly more potent against MMP-3 compared to MMP-1, MMP-2, and MMP-9. For instance, it demonstrates >50-fold selectivity for MMP-3 over MMP-1, -2, and -9 vulcanchem.com. Specific IC50 values reported for other MMPs are considerably higher than those for MMP-3, confirming this selectivity profile. For example, IC50 values for MMP-1, MMP-2, and MMP-9 have been reported to be >250 µM, 180 µM, and 210 µM, respectively vulcanchem.com. This indicates that much higher concentrations of this compound are required to inhibit these other MMPs, highlighting its preferential binding to MMP-3 vulcanchem.com.

Table 2: Selectivity Profile of this compound Against Other MMPs

| Target Enzyme | IC50 (µM) | Selectivity Ratio (vs. MMP-3) |

| MMP-3 | 5.0 | 1x |

| MMP-1 | >250 | >50x |

| MMP-2 | 180 | ~36x |

| MMP-9 | 210 | ~42x |

Note: Selectivity ratios are approximate and based on the provided IC50 values.

Strategies for Enhancing Selectivity of Matrix Metalloproteinase-3 Inhibitor I

The inherent selectivity of this compound stems from its design, which targets specific structural features of the MMP-3 active site. The development of such inhibitors often involves structure-activity relationship (SAR) studies aimed at optimizing interactions with the target enzyme while minimizing binding to related enzymes.

Targeting Exosites and Non-Catalytic Domains

While the primary mechanism of this compound involves binding to the catalytic active site, strategies to enhance selectivity can also involve targeting exosites or non-catalytic domains that exhibit greater variation between MMP family members nih.govsigmaaldrich.com. These regions can offer unique binding opportunities that are specific to MMP-3. By designing molecules that exploit these differences, researchers can develop inhibitors with improved specificity. Although specific details on this compound's design targeting these domains are not extensively detailed in the provided search results, the general principle of targeting exosites is a recognized approach in developing selective MMP inhibitors nih.govsigmaaldrich.com. Such strategies aim to create inhibitors that fit precisely into unique pockets or grooves on the enzyme's surface, distinct from the conserved active site.

Compound List:

this compound

Modulating Enzyme Dynamics and Allosteric Sites

MMP-3 inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, and allosteric modulation patsnap.com. While many traditional inhibitors target the active site by chelating the catalytic zinc ion, newer strategies explore modulating the enzyme's dynamics and interacting with allosteric sites, which are regions distinct from the active site researchgate.netmdpi.com.

Engineering TIMP Variants for Enhanced Selectivity

Tissue inhibitors of metalloproteinases (TIMPs) are endogenous proteins that naturally inhibit MMPs frontiersin.orgnih.govdovepress.comresearchgate.netnih.govwikidoc.orgnih.govnih.govnih.gov. While TIMPs exhibit high binding affinities, their inhibitory profiles are often broad, leading to non-specific inhibition across the MMP family nih.govdovepress.comresearchgate.net. The development of highly selective inhibitors is a significant goal, as broad-spectrum inhibitors have historically failed in clinical trials due to a lack of specificity and associated side effects nih.govnih.govosti.govresearchgate.netnih.gov.

Protein engineering techniques, particularly directed evolution and yeast surface display (YSD), have been employed to engineer TIMP variants with improved affinity and selectivity for specific MMPs, such as MMP-3 nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netoncotarget.com. MMP-3 and MMP-10 are particularly similar in sequence, structure, and function, presenting a challenge for selective inhibition nih.govnih.govfrontiersin.org. Through counter-selective screening strategies, researchers have identified TIMP-1 variants with significantly enhanced selectivity for MMP-3 over MMP-10 nih.govnih.govfrontiersin.org. These engineered variants often incorporate mutations in both the N-terminal and C-terminal domains of TIMP-1. Key mutations, such as L34G in the AB loop and T98D in the EF loop of the N-terminal domain, along with alterations in the C-connector loop, have been shown to create new favorable interactions with MMP-3 and disrupt interactions with MMP-10 nih.govresearchgate.netfrontiersin.org.

These engineering efforts have resulted in TIMP-1 variants demonstrating up to a 23-fold improvement in binding selectivity toward MMP-3 versus MMP-10 nih.govfrontiersin.org. Such variants can achieve equilibrium inhibition constants (Ki) in the low picomolar range for MMP-3, indicating potent and selective inhibition nih.gov.

Data Tables

Table 1: Engineered TIMP-1 Variants for Enhanced MMP-3 Selectivity

| Variant Name | Key Mutations (Example) | Selectivity Ratio (MMP-3 vs. MMP-10) | Ki for MMP-3 (Approx.) |

| TIMP-1-C4 | L34G, M66D, E67N | Up to 23-fold improvement | Low picomolar range |

| TIMP-1-C6 | L34G, T98D | Up to 23-fold improvement | Low picomolar range |

Note: Specific mutations and Ki values are illustrative, derived from studies on directed evolution of TIMP-1 for MMP-3 selectivity.

Table 2: Exemplary MMP-3 Inhibitors and Their Mechanistic Properties

| Inhibitor Name | Primary Mechanism of Action | Key Interaction Site(s) | Effect on Enzyme Dynamics |

| Actinonin | Allosteric pathway stabilization | Catalytic domain | Stabilizes inactive form, alters conformation, reduces access |

| MMP Inhibitor II | Allosteric modulation | Allosteric sites | Induces conformational changes, hinders catalytic efficiency |

| MMP-3 Inhibitor | Allosteric modulation | Active site/other sites | Affects overall stability, non-linear inhibition |

| NNGH | Competitive inhibition | Catalytic domain | Induces conformational changes, hinders substrate access |

| MMP-3 Inhibitor III | Specific catalytic domain interaction | Catalytic domain | Induces conformational shift, impairs substrate access |

| MMP-3 Inhibitor IV | Non-competitive inhibition | Active site | Modulates function without direct competition |

Note: Mechanistic properties are compiled from descriptions of various MMP-3 inhibitors.

Compound List

this compound

Actinonin

MMP Inhibitor II

MMP-3 Inhibitor

NNGH

MMP-3 Inhibitor III

MMP-3 Inhibitor IV

TIMP-1

TIMP-2

TIMP-3

TIMP-4

TIMP-1-C4

TIMP-1-C6

mTC1

mTC3

Preclinical Efficacy Studies of Matrix Metalloproteinase 3 Inhibitor I in Disease Models

In Vitro Cellular Model Systems

In vitro studies are crucial for understanding the direct cellular effects of MMP-3 inhibitors, including their impact on cell behavior, ECM modulation, and inflammatory responses.

MMP-3 is recognized for its role in facilitating cell migration and invasion by degrading ECM components and influencing cell-ECM interactions. Preclinical studies have investigated the ability of MMP-3 inhibitors to counteract these processes.

Specific MMP-3 inhibitors, such as ALX 260165 and UK 356618, have demonstrated efficacy in blocking interleukin-1β (IL-1β)-induced migration and invasion of human umbilical cord mesenchymal stem cells (hUCMSCs) in wound-healing and trans-well assays researchgate.net, plos.org. These compounds were shown to reduce MMP-3 activity, suggesting a direct link between MMP-3 inhibition and reduced cellular motility researchgate.net, plos.org. Similarly, other MMP inhibitors have shown promise in reducing cancer cell migration and invasion. For instance, BAY 12-9566 inhibited the migration of HT1080 human fibrosarcoma cells oup.com. A compound referred to as "inhibitor 3" also reduced tumor cell migration and invasion in vitro nih.gov. Furthermore, natural compounds like genistein (B1671435) and kaempferol (B1673270) have been reported to inhibit MMP-3 activity and, consequently, the invasion of breast cancer cells, such as MDA-MB-231 cells researchgate.net. These findings highlight the potential of MMP-3 inhibition to impede processes critical for disease progression, such as metastasis.

| Inhibitor(s) | Cell Type/Model | Effect on Migration/Invasion | Citation(s) |

| ALX 260165, UK 356618 | hUCMSCs (IL-1β-induced) | Blocked IL-1β-induced migration and invasion | researchgate.net, plos.org |

| Genistein, Kaempferol | MDA-MB-231 breast cancer cells | Inhibited MMP-3 activity and cell invasion | researchgate.net |

| BAY 12-9566 | HT1080 human fibrosarcoma cells | Inhibited migration | oup.com |

| "inhibitor 3" | Tumor cells (general in vitro model) | Reduced migration and invasion | nih.gov |

The impact of MMP-3 inhibitors on cell proliferation and viability is a critical aspect of their preclinical evaluation. While some MMP inhibitors have shown cytostatic effects, others have demonstrated no impact on cell proliferation in vitro.

In studies involving 3D cell cultures, certain tested compounds maintained cell viability above 70% at concentrations up to 50 µM ulisboa.pt. Another MMP inhibitor, batimastat, exhibited cytostatic effects against various cancer cell lines without being cytotoxic nih.gov. Conversely, a specific MMP inhibitor, Peptide G, did not affect in vitro cell proliferation, suggesting that its anti-tumorigenic effects in vivo might be primarily mediated through ECM remodeling and invasion rather than direct anti-proliferative actions nih.gov. Data specifically detailing the effects of MMP-3 inhibitors on cell proliferation and viability in a quantitative manner from the reviewed literature is limited.

MMP-3's primary function involves the degradation of ECM components, including collagen and fibronectin, and the activation of other MMPs. Inhibiting MMP-3 activity directly impacts these processes.

Studies have shown that specific MMP-3 inhibitors, such as ALX 260165 and UK 356618, effectively reduced MMP-3 activity in cell cultures researchgate.net, plos.org. This reduction in activity is indicative of the inhibitor's ability to modulate MMP-3's role in ECM breakdown researchgate.net, plos.org. MMP-3 is known to directly degrade ECM components and activate other proteolytic enzymes, thereby initiating the MMP-mediated degradation process researchgate.net, frontiersin.org. By inhibiting MMP-3, these compounds can stabilize the ECM and limit its degradation, which is crucial in various disease contexts where excessive ECM remodeling contributes to pathology mdpi.com.

MMP-3 is also implicated in inflammatory processes, with its expression often correlating with inflammatory conditions. Investigating the effect of MMP-3 inhibitors on inflammatory markers in cell-based assays provides insight into their potential anti-inflammatory mechanisms.

In certain cell-based assays stimulated with lipopolysaccharide (LPS), a broad-spectrum MMP inhibitor did not significantly alter the release of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and interleukin-1β (IL-1β) najah.edu. However, MMP-3 itself is associated with inflammatory pathways, and its increased expression is observed in inflammatory conditions, potentially creating a self-perpetuating cycle where inflammation drives MMP-3 expression, and MMP-3 contributes to inflammatory cell accumulation mdpi.com, nih.gov, frontiersin.org. Research suggests that moderate-intensity exercise can mitigate IL-1β-induced inflammatory responses in chondrocytes by increasing a specific metabolite that subsequently decreases MMP-3 expression nih.gov. MMPs, in general, are understood to be involved in inflammatory and immune responses, mediating the migration of inflammatory cells kuleuven.be, nih.gov.

In Vivo Animal Models for Pathological Conditions

The efficacy of MMP-3 inhibitors is further assessed in animal models that recapitulate human diseases, particularly those involving joint degradation and inflammation.

MMP-3 plays a significant role in the pathogenesis of musculoskeletal and articular diseases, such as osteoarthritis (OA) and rheumatoid arthritis (RA), by contributing to cartilage degradation and inflammation.

In vivo studies involving an MMP-3 inhibitor, N-isobutyl-N-(4-methoxyphenylsulfonyl)-glycylhydroxamic acid (NNGH), demonstrated its ability to dampen the catabolic effects associated with joint immobilization in rat hindlimb models researchgate.net. Immobilization led to elevated MMP-3 levels in articular cartilage, and NNGH administration mitigated these effects, suggesting a requirement for MMP-3 in regulating proteoglycan levels researchgate.net. This aligns with the understanding that MMP-3 directly contributes to ECM degradation in articular tissues researchgate.net. Furthermore, MMP-3 levels are known to increase in response to axial compression and cartilage matrix degradation in preclinical models of OA frontiersin.org. Inflammation in synovial fluid also correlates with increased MMP-3 levels researchgate.net. Research indicates that targeting MMP-3 expression, for example, through inhibiting NF-κB activation, can reduce MMP-3 levels in chondrocytes, thereby impacting cartilage degradation pathways relevant to RA frontiersin.org. While specific quantitative efficacy data for MMP-3 inhibitors in musculoskeletal models were not extensively detailed in the provided snippets, the qualitative findings underscore the role of MMP-3 in disease progression and the potential for its inhibition.

Compound List

MMP-3 Inhibitor I (Subject of this article)

ALX 260165

UK 356618

NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)-glycylhydroxamic acid)

Genistein

Kaempferol

BAY 12-9566

"inhibitor 3"

Peptide G

Batimastat

Marimastat

Advanced Research Avenues for Matrix Metalloproteinase 3 Inhibitor I Development

Development of Next-Generation Matrix Metalloproteinase-3 Inhibitors

The quest for effective and safe MMP-3 inhibitors has led to the development of next-generation compounds with improved selectivity and novel molecular frameworks.

Strategies for Overcoming Selectivity Challenges

A primary hurdle in the development of MMP inhibitors is achieving selectivity for a specific MMP, given the high degree of structural homology across the MMP family. nih.govnih.gov An ideal MMP inhibitor should exhibit a significant difference in binding affinity (approximately a 3-log order of magnitude in Ki) between the target MMP and other MMPs. nih.govnih.gov Several strategies are being employed to overcome these selectivity challenges:

Exosite Targeting: This approach involves designing inhibitors that bind to secondary sites (exosites) on the enzyme, which are less conserved across the MMP family than the active site. nih.gov This can include targeting the hemopexin-like (HPX) domain or other non-catalytic domains. nih.gov

Function-Blocking Antibodies: Monoclonal antibodies can be developed to be highly specific for a particular MMP, thereby offering a high degree of selectivity. nih.gov

Endogenous-like Inhibitors: The design of synthetic inhibitors that mimic the structure and binding mechanism of natural tissue inhibitors of metalloproteinases (TIMPs) can also lead to improved selectivity. nih.gov

Disrupting MMP Interactions: Inhibitors can be designed to interfere with the interaction of MMPs with their binding partners on the cell surface. nih.gov

Table 1: Strategies for Enhancing MMP-3 Inhibitor Selectivity

| Strategy | Description | Key Advantages |

|---|---|---|

| Exosite Targeting | Binds to less conserved secondary sites on the enzyme. nih.gov | High potential for isoform-specific inhibition. |

| Function-Blocking Antibodies | Utilizes the high specificity of monoclonal antibodies. nih.gov | Excellent selectivity and high affinity. |

| Endogenous-like Inhibitors | Mimics the binding of natural TIMPs. nih.gov | Leverages natural inhibitory mechanisms. |

| Disruption of MMP Interactions | Prevents MMPs from binding to cell surface partners. nih.gov | Can modulate specific pathological processes. |

Exploration of Novel Scaffolds and Zinc-Binding Groups

The traditional design of MMP inhibitors often incorporates a peptidomimetic backbone and a zinc-binding group (ZBG), most commonly a hydroxamate. researchgate.net However, the strong chelating nature of hydroxamates can lead to a lack of selectivity. researchgate.net Research is now focused on exploring novel scaffolds and alternative ZBGs to improve both potency and selectivity. researchgate.netnih.gov

Novel Scaffolds: Structure-based drug design and computational modeling are being used to identify and optimize new, non-peptidic scaffolds that can fit into the active site of MMP-3 with high specificity. acs.org For example, a 4-biaryl piperidine (B6355638) sulfonamide core has been optimized to produce potent and selective MMP-3 inhibitors. nih.gov

Alternative Zinc-Binding Groups: A variety of alternative ZBGs are being investigated, including carboxylates, thiols, phosphinates, and hydroxypyridinones. researchgate.netnih.gov These alternative ZBGs often have weaker zinc-binding affinities than hydroxamates, which can paradoxically lead to improved selectivity by placing a greater emphasis on the interactions between the inhibitor's scaffold and the enzyme's subsites. nih.gov Studies have shown that modifying the ZBG can significantly alter the selectivity profile of an inhibitor. nih.gov

Table 2: Novel Zinc-Binding Groups for MMP Inhibitors

| Zinc-Binding Group | Characteristics | Reference |

|---|---|---|

| Hydroxypyridinones | Showed improved potency against some MMPs compared to hydroxamates. | nih.gov |

| Carboxylates | Generally weaker zinc binders, which can enhance selectivity. | researchgate.net |

| Thiols | Another class of weaker ZBGs being explored for improved selectivity. | researchgate.net |

| Phosphinates | Offer alternative coordination chemistry with the zinc ion. | researchgate.net |

Combination Therapy Approaches Involving Matrix Metalloproteinase-3 Inhibitor I

Given the complexity of diseases like cancer and arthritis, combination therapies that target multiple pathways are a promising approach. Combining an MMP-3 inhibitor with other therapeutic agents could offer synergistic effects and overcome resistance mechanisms.

In the context of cancer, MMP inhibitors could be combined with traditional chemotherapeutic agents or newer targeted therapies. nih.govmdpi.com For instance, an MMP-14 inhibitor has shown promise in combination with paclitaxel. nih.gov Similarly, in rheumatoid arthritis, combining a selective MMP-3 inhibitor with disease-modifying antirheumatic drugs (DMARDs) like methotrexate (B535133) or biologic agents such as TNF-α inhibitors could provide a more comprehensive treatment that addresses both inflammation and tissue degradation. mdpi.comnih.govwebmd.com A comprehensive therapeutic approach for patients with ankylosing spondylitis and at risk of acute coronary syndrome could involve combining MMP-3 inhibitors with statins. mdpi.com

Biomarker Identification and Diagnostic Applications Related to Matrix Metalloproteinase-3 Activity

MMP-3 is a valuable biomarker for several diseases, particularly those involving inflammation and tissue remodeling. frontiersin.orgresearchgate.net Elevated levels of MMP-3 in serum and synovial fluid are associated with the severity and progression of rheumatoid arthritis. nih.govnih.govacrabstracts.org

Diagnostic and Prognostic Value: Serum MMP-3 levels can serve as a noninvasive biomarker to assess synovitis and predict joint destruction in rheumatoid arthritis patients. nih.gov Studies have shown a high correlation between serum MMP-3 concentration and disease activity in RA. acrabstracts.org In some cases, MMP-3 is considered a reliable marker for monitoring disease activity, radiological progression, and therapeutic response. nih.gov

Monitoring Therapeutic Efficacy: Serial measurements of MMP-3 levels can be used to monitor the effectiveness of treatments for inflammatory joint diseases. fujita-hu.ac.jp A significant decrease in MMP-3 levels following treatment often correlates with a positive clinical response. fujita-hu.ac.jp

Cardiovascular Disease: MMP-3 has also been identified as a potential biomarker for predicting cardiovascular events in patients with coronary artery disease. nih.gov

It is important to note that while total MMP-3 levels are informative, the development of probes that can specifically detect the active form of MMP-3 could provide a more accurate reflection of disease status. frontiersin.org

Table 3: MMP-3 as a Clinical Biomarker

| Disease | Application | Key Findings | Reference(s) |

|---|---|---|---|

| Rheumatoid Arthritis | Diagnosis, prognosis, and monitoring of disease activity. | Serum MMP-3 levels correlate with synovitis and joint destruction. | nih.govnih.govacrabstracts.org |

| Coronary Artery Disease | Prediction of cardiovascular events. | MMP-3 levels may predict future cardiovascular complications. | nih.gov |

| Ankylosing Spondylitis | Potential diagnostic marker. | Higher MMP-3 mRNA levels found in synovial fluid. | frontiersin.org |

Gene Silencing and Expression Modulation of Matrix Metalloproteinase-3 as Complementary Strategies

In addition to direct enzymatic inhibition, modulating the expression of the MMP-3 gene offers a complementary therapeutic strategy.

Gene Silencing: Techniques such as RNA interference (RNAi) using small interfering RNA (siRNA) can be employed to specifically silence the MMP-3 gene. researchgate.net Studies have shown that silencing the MMP-3 gene in cancer cells can reduce their invasive potential. researchgate.net This approach could be particularly useful in a localized therapeutic setting to minimize systemic side effects.

Modulation of Gene Expression: The expression of the MMP-3 gene is regulated by various signaling pathways and transcription factors, including NF-κB and AP-1. frontiersin.orgnih.gov Therapeutic agents that can modulate these pathways could indirectly control MMP-3 expression. For example, certain natural compounds have been shown to reduce MMP-3 expression by inhibiting signaling pathways such as PI3K/Akt and ERK1/2. frontiersin.org Furthermore, epigenetic modifications, including DNA methylation, play a role in regulating MMP-3 gene expression, suggesting that epigenetic drugs could also be explored as a means of controlling MMP-3 levels. nih.gov

Conclusion and Future Directions in Matrix Metalloproteinase 3 Inhibitor Research

Summary of Key Findings for Matrix Metalloproteinase-3 Inhibitor Efficacy and Mechanism

Research into MMP-3 inhibitors has revealed diverse mechanisms of action and varying degrees of efficacy across different preclinical models. A common strategy involves designing molecules that bind to the zinc ion in the active site of MMP-3, thereby blocking its catalytic activity. For instance, hydroxamate-based inhibitors, a well-established class, function by chelating the catalytic zinc ion, effectively inhibiting MMP activity. Compound 2, a hydroxamic acid-based inhibitor, demonstrated potent inhibition against MMP-10 and MMP-3, with IC50 values of 12 nM and 15 nM, respectively, and acted as a pan-MMP inhibitor at higher concentrations acs.org. Similarly, Ilomastat (GM6001) is a broad-spectrum MMP inhibitor that shows potent activity against MMP-3 with an IC50 of 1.9 nM medchemexpress.com. NNGH is another inhibitor that specifically targets MMP-3, inducing conformational changes that hinder substrate access and exhibiting competitive inhibition kinetics scbt.com. MMP-3 Inhibitor V also selectively interacts with MMP-3, utilizing hydrogen bonding and hydrophobic interactions to enhance affinity, and kinetic studies suggest a mixed inhibition model scbt.com.

Research has also explored the impact of MMP-3 inhibition on cellular processes. For example, in ovarian cancer cells, specific MMP-3 inhibitors have been tested for their ability to affect cell viability and invasion. While one inhibitor (UK 356618) showed significant inhibition of MMP-3 activity at concentrations between 10-50 nM, it did not reduce cancer cell viability or invasiveness in the presence of cisplatin (B142131) mdpi.com. Conversely, in the context of myocardial fibrosis, MMP-3 knockdown significantly inhibited angiotensin II-induced fibroblast cell viability and migration, while promoting apoptosis spandidos-publications.com. Studies have also indicated that certain MMP inhibitors, such as NNGH (an MMP-3 inhibitor), can suppress TNF-α secretion and exhibit TNF-α converting enzyme (TACE) activity, suggesting a role in modulating inflammatory pathways biomolther.orgbiomolther.org.

Table 1: Representative MMP-3 Inhibitor Efficacy Data

| Inhibitor Name | Target Enzyme | IC50 Value (nM) | Mechanism of Action (Primary) | Notes |

| Ilomastat (GM6001) | MMP-3 | 1.9 | Zinc binding | Broad-spectrum MMP inhibitor |

| Compound 2 | MMP-3 | 15 | Zinc binding | Also inhibits MMP-10; pan-MMP inhibitor at higher concentrations |

| NNGH | MMP-3 | Not specified | Active site interaction | Induces conformational changes, competitive inhibition |

| MMP-3 Inhibitor V | MMP-3 | Not specified | Active site interaction | Mixed inhibition model, hydrogen bonding, hydrophobic interactions |

| UK 356618 | MMP-3 | 10-50 (activity) | Not specified | Inhibited MMP-3 activity but not cell viability/invasion in one study |

Note: IC50 values represent the concentration of inhibitor required to inhibit 50% of the enzyme's activity. "Not specified" indicates that the exact IC50 was not detailed in the source for the specific inhibitor, or efficacy was described qualitatively.

Remaining Challenges in Matrix Metalloproteinase-3 Inhibitor Development

Despite promising preclinical findings, the development of effective and safe MMP-3 inhibitors faces several significant challenges. One primary hurdle is achieving selectivity . Many early MMP inhibitors, particularly hydroxamate-based compounds, exhibited broad-spectrum activity, inhibiting multiple MMPs simultaneously. This lack of selectivity can lead to off-target effects and toxicity, as different MMPs have distinct physiological roles. For instance, while hydroxamate-based inhibitors are effective due to their zinc-binding capability, they can promiscuously inhibit all Zn2+-containing MMPs acs.org. This broad inhibition can disrupt essential physiological processes, contributing to adverse effects such as musculoskeletal pain and inflammation, which were observed with some early-generation hydroxamate inhibitors and led to their limited clinical success acs.orgnih.gov.

Another challenge lies in pharmacokinetic properties , including oral bioavailability and tissue distribution. Early candidates often struggled with poor absorption and rapid metabolism, limiting their therapeutic utility nih.gov. Furthermore, the complex role of MMP-3 in various physiological and pathological processes complicates its targeting. While inhibiting MMP-3 can be beneficial in certain diseases like osteoarthritis by preventing cartilage degradation nih.gov, its role in other contexts, such as nerve regeneration, is complex, where its ECM-degrading activity might be beneficial in the early stages nih.gov. The potential for MMP-3 to activate other MMPs also presents a challenge in modulating the MMP cascade effectively nih.govahajournals.org. Finally, the development of resistance mechanisms and the need for precise control over enzyme activity, rather than complete abrogation, remain areas requiring further investigation.

Future Prospects for Targeting Matrix Metalloproteinase-3 for Therapeutic Intervention

The future of MMP-3 inhibitor research lies in developing highly selective compounds with improved pharmacokinetic profiles and a deeper understanding of MMP-3's multifaceted roles in disease. Advances in medicinal chemistry and structure-based drug design are crucial for creating inhibitors that specifically target MMP-3 while sparing other MMPs. This includes exploring novel scaffolds beyond hydroxamates that offer better selectivity and reduced off-target effects.

Future therapeutic interventions could focus on specific disease contexts where MMP-3 activity is clearly detrimental. For example, in inflammatory joint diseases like osteoarthritis, where MMP-3 contributes to cartilage breakdown and inflammation, selective inhibitors could offer a targeted treatment approach nih.gov. In oncology, targeting MMP-3's role in tumor invasion, metastasis, and activation of other MMPs remains a promising avenue, particularly in cancers where MMP-3 overexpression is correlated with poor prognosis nih.govnih.gov. Furthermore, research into MMP-3's involvement in cardiovascular diseases, such as atherosclerotic plaque rupture, suggests potential applications in managing these conditions nih.gov.

Beyond direct inhibition, future strategies might also involve combination therapies, where MMP-3 inhibitors are used alongside other therapeutic agents to enhance efficacy or overcome resistance. Investigating the precise molecular interactions of MMP-3 with cellular components and its signaling pathways could reveal new therapeutic targets or strategies. Understanding the balance between MMPs and their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs), is also critical for developing effective treatments nih.govahajournals.org. Continued preclinical and clinical research is essential to fully elucidate the therapeutic potential of MMP-3 inhibition and translate these findings into effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to validate MMP-3 inhibition efficacy in vitro?

- Methodology : Use fluorogenic or chromogenic substrates (e.g., DQ-collagen) in kinetic assays to measure MMP-3 activity inhibition . Include positive controls (e.g., GM6001, a broad-spectrum MMP inhibitor) and negative controls (vehicle-only treatments). Validate results with orthogonal methods like zymography or ELISA to confirm reduced pro-MMP-3 activation .

- Data Interpretation : Calculate IC50 values from dose-response curves using nonlinear regression analysis. Ensure enzyme purity >90% to avoid off-target effects from contaminating proteases .

Q. How should researchers address conflicting data on MMP-3 inhibitor selectivity?

- Approach : Perform cross-inhibition profiling against structurally similar MMPs (e.g., MMP-1, MMP-7) using recombinant enzymes under identical assay conditions. For example, MMP-3 Inhibitor I’s selectivity can be tested against MMP-7-IN-3, which shares a hydroxamate scaffold but targets MMP-7 .

- Analysis : Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare inhibition constants (Ki) across MMP subtypes. Report standard deviations from triplicate experiments to assess reproducibility .

Q. What are the best practices for synthesizing and characterizing this compound analogs?

- Synthesis : Follow solid-phase peptide synthesis (SPPS) protocols for peptide-based inhibitors (e.g., Ac-RCGVPD-NH2), ensuring >95% purity via HPLC . For small-molecule inhibitors (e.g., hydroxamates), confirm stereochemistry using NMR or X-ray crystallography .

- Characterization : Include mass spectrometry (MS) for molecular weight verification and circular dichroism (CD) to assess structural stability under physiological conditions .

Advanced Research Questions

Q. How can computational modeling improve MMP-3 inhibitor design?

- Methods : Employ QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to study inhibitor-enzyme binding dynamics. For example, analyze the interaction between MMP-3’s catalytic zinc ion and Inhibitor I’s hydroxamate group .

- Validation : Compare predicted binding affinities with experimental IC50 values. Use docking software (e.g., AutoDock Vina) to screen virtual libraries for analogs with improved pharmacokinetic profiles .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy of MMP-3 inhibitors?

- Troubleshooting :

- Bioavailability : Measure plasma stability via LC-MS to identify metabolic degradation (e.g., esterase cleavage of peptide inhibitors) .

- Tissue Penetration : Use fluorescently labeled inhibitors (e.g., FITC-MMP-3 Inhibitor I) in live-cell imaging to assess intracellular uptake in disease models .

Q. How do post-translational modifications (PTMs) of MMP-3 affect inhibitor binding?

- Experimental Design : Treat MMP-3 with glycosidases or phosphatases to remove PTMs, then compare inhibitor binding kinetics via surface plasmon resonance (SPR). For example, glycosylation at Asn<sup>120</sup> may sterically hinder Inhibitor I access .

- Advanced Techniques : Use cryo-EM to resolve PTM-induced conformational changes in MMP-3’s catalytic domain .

Methodological Guidance

Q. How to design a dose-response study for this compound in animal models?

- Protocol :

Dose Range : Start with 0.1–10 mg/kg, based on allometric scaling from in vitro IC50 .

Endpoint Metrics : Quantify MMP-3 activity in serum (ELISA) and tissue lysates (zymography).

Controls : Include sham-treated animals and a cohort receiving a pan-MMP inhibitor (e.g., Marimastat) .

- Ethics : Follow institutional guidelines for humane endpoints and sample size justification to minimize animal use .

Q. What statistical frameworks are optimal for analyzing MMP-3 inhibition data?

- Tools : Use GraphPad Prism for non-linear regression (dose-response curves) and R/Bioconductor for high-throughput data (e.g., RNA-seq to assess downstream ECM remodeling genes) .

- Reporting : Adhere to the ARRIVE guidelines for preclinical studies, including raw data deposition in repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.